N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1H-1,2,3-triazole core substituted at the 5-position with a 2-fluorophenylamine group. The triazole is linked via a carbonyl bridge to a piperazine ring, which is further substituted with a 4-fluorophenyl group. This scaffold combines fluorinated aromatic systems with a heterocyclic framework, a design strategy common in antimicrobial and antifungal agents due to enhanced metabolic stability and target binding .
Properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-5-7-14(8-6-13)26-9-11-27(12-10-26)19(28)17-18(24-25-23-17)22-16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVULBUZRAEPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNN=C3NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazole-Piperazine Scaffolds
a. N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
- Key Differences :
- The triazol-5-amine is substituted with a 4-ethylphenyl group instead of 2-fluorophenyl.
- The piperazine is substituted with 3-methylphenyl instead of 4-fluorophenyl.
- Methyl/ethyl substituents may increase steric bulk, affecting binding pocket interactions .
b. PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
- Key Differences :
- Implications :
- The triazole in PC945 is part of a 1,2,4-triazole system, distinct from the 1,2,3-triazole in the target compound.
- Fluorine placement (2,4-difluorophenyl vs. 2-fluorophenyl) may influence antifungal spectrum and resistance profiles.
c. 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Features a triazole-4-carboxamide group instead of a triazol-5-amine.
- Substituted with a 4-fluorobenzyl group and a 4-fluoro-2-methylphenylamine.
Functional Analogs with Antifungal/Antibacterial Activity
a. PC945 (Antifungal)
- Activity: Inhibits lanosterol 14α-demethylase (CYP51A1), effective against itraconazole-resistant Aspergillus fumigatus .
- Structural Relevance : Fluorinated aryl groups and piperazine-carbonyl linkages are critical for target engagement, suggesting similar mechanisms for the target compound.
b. N-substituted Oxazolidinone-Triazole Derivatives (Antibacterial)
- Example : N-((R)-1-(4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-2-nitrobenzamide (9a) .
- Activity: Antibacterial via oxazolidinone-mediated protein synthesis inhibition.
- Implications : The triazole-piperazine moiety may enhance pharmacokinetic properties, such as tissue penetration.
Data Tables
Table 1: Structural Comparison of Triazole-Piperazine Derivatives
| Compound Name | Triazole Substituent | Piperazine Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2-fluorophenylamine (C5) | 4-fluorophenyl (N4) | 1,2,3-triazole, carbonyl | ~414.38* |
| N-(4-ethylphenyl)-4-[4-(3-methylphenyl)... | 4-ethylphenylamine (C5) | 3-methylphenyl (N4) | 1,2,3-triazole, carbonyl | ~404.47* |
| PC945 | 1,2,4-triazole (C1) | 3-methyl-4-(oxolane-methoxy) | Benzamide, difluorophenyl | ~705.70 |
| Compound 9a (Oxazolidinone) | Oxazolidinone-linked triazole | 2-fluorophenyl (N4) | Nitrobenzamide, carbonyl | ~636.56* |
*Calculated based on molecular formula.
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